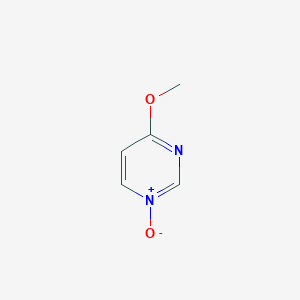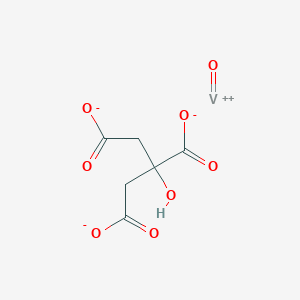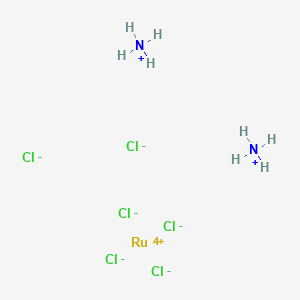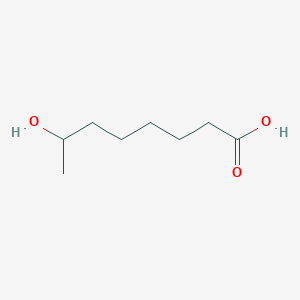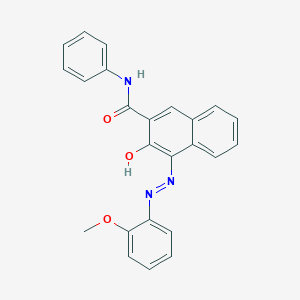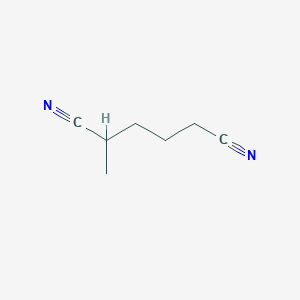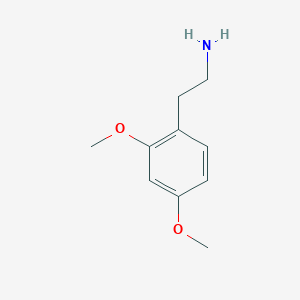
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. Diclofenac belongs to the class of phenylacetic acid derivatives and is structurally related to other NSAIDs such as ibuprofen, naproxen, and aspirin.
Aplicaciones Científicas De Investigación
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been extensively studied for its anti-inflammatory, analgesic, and antipyretic properties. It is used in the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis. 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has also been shown to be effective in the management of acute pain, postoperative pain, and menstrual pain.
Mecanismo De Acción
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. Prostaglandins are mediators of pain, inflammation, and fever. By inhibiting COX, 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate reduces the production of prostaglandins, thereby reducing pain, inflammation, and fever.
Biochemical and Physiological Effects:
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit platelet aggregation, reduce the production of reactive oxygen species, and modulate the expression of cytokines. 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has also been shown to have a protective effect on the gastrointestinal tract by reducing the production of gastric acid and increasing the production of mucus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate is a widely used drug in laboratory experiments due to its well-established pharmacological properties. It is readily available and has a low cost. However, 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate has been shown to have cytotoxic effects on certain cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate. One area of research is the development of new formulations of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate that have improved bioavailability and reduced side effects. Another area of research is the investigation of the potential use of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate in the treatment of cancer, as it has been shown to have anti-tumor effects. Additionally, research is needed to better understand the mechanisms underlying the cytotoxic effects of 2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate on certain cell lines.
Métodos De Síntesis
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate can be synthesized by a multistep process involving the reaction of 2-chloroacetyl chloride with 2-cyclopentenone, followed by the reaction with thiophenol and diethylamine. The final product is obtained after purification by recrystallization.
Propiedades
Número CAS |
15421-88-2 |
|---|---|
Nombre del producto |
2-(Diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate |
Fórmula molecular |
C17H27NO3S |
Peso molecular |
325.5 g/mol |
Nombre IUPAC |
2-(diethylamino)ethyl 2-cyclopentyl-2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C17H27NO3S/c1-3-18(4-2)11-12-21-16(19)17(20,14-8-5-6-9-14)15-10-7-13-22-15/h7,10,13-14,20H,3-6,8-9,11-12H2,1-2H3 |
Clave InChI |
ASXBIKGZCPZCAN-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
SMILES canónico |
CCN(CC)CCOC(=O)C(C1CCCC1)(C2=CC=CS2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)

![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)

